molecular formula C3HCl6F B15290922 1,1,1,2,2,3-Hexachloro-3-fluoropropane CAS No. 422-26-4

1,1,1,2,2,3-Hexachloro-3-fluoropropane

Cat. No.: B15290922
CAS No.: 422-26-4
M. Wt: 268.7 g/mol
InChI Key: FVFRHJRSCRWRPY-UHFFFAOYSA-N
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Description

1,1,1,2,2,3-Hexachloro-3-fluoropropane is a halogenated organic compound with the molecular formula C₃HCl₆F. It is characterized by the presence of six chlorine atoms and one fluorine atom attached to a three-carbon propane backbone. This compound is known for its high density and boiling point, making it a subject of interest in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,1,1,2,2,3-hexachloro-3-fluoropropane typically involves the halogenation of a suitable precursor. One common method is the reaction of tetrachloroethylene with hydrogen fluoride in the presence of a catalyst such as aluminum chloride. This reaction proceeds under controlled conditions to ensure the selective formation of the desired product . Industrial production methods often involve similar halogenation reactions, optimized for large-scale synthesis and high yield .

Chemical Reactions Analysis

1,1,1,2,2,3-Hexachloro-3-fluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, aluminum chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1,1,1,2,2,3-Hexachloro-3-fluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,2,2,3-hexachloro-3-fluoropropane exerts its effects is primarily through its interactions with other molecules via halogen bonding. The presence of multiple chlorine and fluorine atoms allows for strong intermolecular interactions, which can influence the reactivity and stability of the compound. These interactions are crucial in its role as a reagent in various chemical reactions .

Comparison with Similar Compounds

1,1,1,2,2,3-Hexachloro-3-fluoropropane can be compared to other halogenated propanes, such as:

  • 1,1,1,2,3,3-Hexachloro-2-fluoropropane
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,1,2,2,3,3-Heptachloro-3-fluoropropane

These compounds share similar halogenation patterns but differ in the number and position of halogen atoms. The unique combination of six chlorine atoms and one fluorine atom in this compound gives it distinct physical and chemical properties, making it particularly useful in specific applications .

Q & A

Basic Research Questions

Q. How is 1,1,1,2,2,3-Hexachloro-3-fluoropropane structurally identified and classified under international regulations?

Methodological Answer: Structural identification relies on analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm the compound’s halogenated propane backbone. Regulatory classification is based on its designation as a chlorofluorocarbon (CFC), specifically under the identifier CFC-212 or R-221 . It is listed in international agreements (e.g., Montreal Protocol) due to ozone-depleting potential, with restrictions on production and use at concentrations ≤0.1% .

Q. What are the established synthesis routes for this compound?

Methodological Answer: A common synthesis involves catalytic fluorination of chlorinated propane precursors. For example, 1,1,1,3,3,3-hexachloropropane can be reacted with hydrogen fluoride (HF) in the presence of chromium-based catalysts under controlled temperatures (150–250°C). Post-synthesis purification via distillation removes intermediates like HCl and unreacted HF . Researchers must optimize reaction parameters (e.g., catalyst loading, HF stoichiometry) to minimize byproducts such as unsaturated fluorocarbons.

Q. What analytical methods are recommended for detecting trace levels of this compound in environmental samples?

Methodological Answer: GC-MS with electron capture detection (ECD) is preferred due to high sensitivity for halogenated compounds. Sample preparation involves solid-phase extraction (SPE) for aqueous matrices or Soxhlet extraction for soils. For air samples, adsorbent tubes (e.g., Tenax®) are used with thermal desorption-GC-MS. Method validation should include recovery studies and calibration against certified reference materials .

Advanced Research Questions

Q. How does this compound contribute to stratospheric ozone depletion, and what are its atmospheric degradation pathways?

Methodological Answer: The compound releases chlorine radicals upon photolysis in the stratosphere, catalyzing ozone destruction. Computational models (e.g., AER 2-D) estimate its ozone depletion potential (ODP) relative to CFC-11. Degradation pathways involve UV-induced cleavage of C-Cl bonds, forming reactive intermediates like ClO•. Researchers should combine quantum chemical calculations (e.g., DFT) with smog chamber experiments to validate degradation kinetics .

Q. What experimental designs are optimal for resolving contradictions in toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity studies (e.g., inhalation vs. dermal exposure outcomes) require factorial design experiments to isolate variables. For example, a 2×2 factorial design could test dose-response relationships across exposure routes and species (e.g., rodents vs. in vitro human cell lines). Meta-analyses of existing data (e.g., NIH RePORTER, TSCATS) should prioritize studies with robust controls and standardized OECD guidelines .

Q. How can researchers address inconsistencies in reported catalytic efficiencies during synthesis?

Methodological Answer: Inconsistent catalyst performance (e.g., chromium vs. nickel-based systems) may stem from variations in precursor purity or reaction conditions. A systematic approach includes:

  • Design of Experiments (DoE): Taguchi methods to identify critical factors (e.g., HF flow rate, temperature).
  • Surface Characterization: X-ray photoelectron spectroscopy (XPS) to assess catalyst deactivation mechanisms (e.g., coke formation).
  • Kinetic Modeling: Langmuir-Hinshelwood models to compare theoretical vs. observed reaction rates .

Q. What are the challenges in quantifying low-concentration environmental residues, and how can they be mitigated?

Methodological Answer: Matrix interference (e.g., co-eluting hydrocarbons in soil extracts) complicates quantification. Solutions include:

  • High-Resolution MS (HRMS): Orbitrap or TOF systems for accurate mass determination.
  • Isotope Dilution: Stable isotope-labeled analogs (e.g., ¹³C-1,1,1,2,2,3-Hexachloro-3-fluoropropane) as internal standards.
  • Collaborative Trials: Inter-laboratory comparisons to harmonize detection limits and reproducibility .

Properties

CAS No.

422-26-4

Molecular Formula

C3HCl6F

Molecular Weight

268.7 g/mol

IUPAC Name

1,1,1,2,2,3-hexachloro-3-fluoropropane

InChI

InChI=1S/C3HCl6F/c4-1(10)2(5,6)3(7,8)9/h1H

InChI Key

FVFRHJRSCRWRPY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)Cl

Origin of Product

United States

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